

# Fundamental Research on Pimelic Acid and Its Metal Salts: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Pimelic acid, a seven-carbon  $\alpha$ , $\omega$ -dicarboxylic acid, serves as a crucial intermediate in the biosynthesis of biotin (vitamin B7) in many microorganisms and finds applications in polymer synthesis. Its ability to form stable complexes with various metal ions has led to growing interest in the material science and pharmaceutical fields. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and biological significance of pimelic acid and its metal salts. Detailed experimental protocols for the synthesis of pimelic acid and a representative metal salt are provided, along with a thorough compilation of their physicochemical properties. Furthermore, key biological pathways and experimental workflows are visualized to facilitate a deeper understanding of the roles and applications of these compounds.

#### **Introduction to Pimelic Acid**

Pimelic acid, systematically named heptanedioic acid, is an organic compound with the chemical formula HOOC(CH<sub>2</sub>)<sub>5</sub>COOH.[1] It is a white crystalline solid at room temperature.[1] While its industrial importance is less pronounced than that of shorter-chain dicarboxylic acids like adipic acid, its role as a precursor to biotin and its utility in the synthesis of specialty polymers and pharmaceuticals make it a compound of significant scientific interest.[2]

## **Chemical and Physical Properties**



Pimelic acid exhibits properties characteristic of aliphatic dicarboxylic acids. It is moderately soluble in water and more soluble in polar organic solvents like ethanol and acetone.[1] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of Pimelic Acid

Property	Value	References
Molecular Formula	C7H12O4	[2]
Molar Mass	160.17 g/mol	[2]
Appearance	White crystalline solid	[1]
Melting Point	103-106 °C	[3]
Boiling Point	Decomposes	[4]
Density	1.28 g/cm <sup>3</sup>	[4]
Water Solubility	25 g/L (13 °C), 50 g/L (20 °C)	[1]
рКаı	4.71 (at 25 °C)	[4]
pKa <sub>2</sub>	5.58	[4]

## **Synthesis of Pimelic Acid**

Pimelic acid can be synthesized through various chemical routes, with two of the most common methods starting from cyclohexanone or salicylic acid.[4]

## **Synthesis from Cyclohexanone**

This method involves the reaction of cyclohexanone with an oxalate ester, followed by hydrolysis and decarboxylation.

Experimental Protocol: Synthesis of Pimelic Acid from Cyclohexanone

#### Materials:

Cyclohexanone



- Ethyl oxalate
- Sodium ethoxide
- Anhydrous ethyl alcohol
- Hydrochloric acid
- Darco (activated carbon)

#### Procedure:

- Preparation of Sodium Ethoxide: In a 2-L three-necked flask equipped with a dropping funnel, a mercury-sealed stirrer, and a reflux condenser with a calcium chloride tube, cautiously add 46 g (2 gram atoms) of clean sodium to 600 cc. of anhydrous ethyl alcohol.
- Reaction with Cyclohexanone and Ethyl Oxalate: Cool the sodium ethoxide solution to 10°C in an ice-salt bath. With stirring, add an ice-cold solution of 196 g (2 moles) of cyclohexanone and 292 g (2 moles) of ethyl oxalate from the dropping funnel over approximately 15 minutes.
- Hydrolysis and Decarboxylation: After the initial reaction, the intermediate is hydrolyzed and decarboxylated. The crude product is then purified.
- Purification: The crude pimelic acid is dissolved in boiling water (100 cc for every 45 g of acid), treated with 2-4 g of Darco, and filtered through a heated Büchner funnel. The filtrate is cooled in an ice bath to crystallize the pimelic acid.
- Drying: The collected pimelic acid is air-dried. The expected melting point is 103.5–104°C,
   with a yield of 65–73 g.[5]

#### Synthesis from Salicylic Acid

This synthesis involves the reduction of salicylic acid using sodium and isoamyl alcohol.

Experimental Protocol: Synthesis of Pimelic Acid from Salicylic Acid

Materials:

#### Foundational & Exploratory





- Salicylic acid
- Isoamyl alcohol
- Sodium
- Hydrochloric acid
- Absolute ethyl alcohol
- Concentrated sulfuric acid
- Ether
- Sodium hydroxide solution (2 N)

#### Procedure:

- Reduction of Salicylic Acid: In a 5-L two-necked flask fitted with a dropping funnel and reflux condenser, heat 400 cc of freshly distilled isoamyl alcohol to 90–100°C. Add 240 g (10.4 gram atoms) of clean sodium. Bring the alcohol to a vigorous boil. A solution of 100 g (0.73 mole) of salicylic acid in 2 L of isoamyl alcohol is then added at a rate of 100 cc every four minutes.
- Work-up: After the reaction is complete (sodium is fully dissolved), cool the flask and add 800 cc of hot water with vigorous shaking. Transfer the mixture to a separatory funnel and extract the isoamyl alcohol layer with several portions of nearly boiling water.
- Isolation of Crude Product: The combined aqueous extracts are steam-distilled to remove residual isoamyl alcohol. After cooling, add 920 cc of hydrochloric acid (sp. gr. 1.19) and steam-distill to remove unchanged salicylic acid.
- Esterification and Purification: The crude product, a mixture of pimelic and salicylic acids, is esterified by boiling with absolute ethyl alcohol and a catalytic amount of concentrated sulfuric acid. The ethyl salicylate is removed by extraction with sodium hydroxide solution.
- Hydrolysis and Crystallization: The purified ester is then hydrolyzed, and the resulting pimelic acid is crystallized from hot water after treatment with activated carbon. The final product is



dried, with an expected melting point of 103.5–104°C.[5]

Workflow for Pimelic Acid Synthesis from Salicylic Acid

Caption: Workflow for the synthesis of pimelic acid from salicylic acid.

#### **Metal Salts of Pimelic Acid**

Pimelic acid, with its two carboxylate groups, can act as a bidentate or bridging ligand to form a variety of metal salts and coordination polymers.[6][7] The properties of these metal pimelates are influenced by the nature of the metal ion, its coordination geometry, and the resulting crystal structure.

## **Synthesis and Properties**

Metal pimelates are typically synthesized by reacting pimelic acid with a corresponding metal salt, often in an aqueous solution. The resulting precipitate can then be isolated and purified.

Table 2: Properties of Selected Metal Pimelates



Metal Pimelate	Synthesis Method	Thermal Decompositio n	Applications	References
Calcium Pimelate (CaPim)	Metathesis or neutralization reaction	Three-stage decomposition: 145-340°C (loss of water and organic molecules), 340-500°C (decomposition of CaPim), 500-715°C (decomposition of CaCO <sub>3</sub> )	Nucleating agent for polymers (e.g., polypropylene), thermal stabilizer for HDPE	[4][8]
Copper(II) Pimelate	Reaction of a copper(II) salt with pimelic acid	-	Catalyst, potential antimicrobial agent	[9]
Zinc Pimelate	Reaction of a zinc salt with pimelic acid	-	Component in metal-organic frameworks (MOFs)	[10]

Experimental Protocol: Synthesis of Calcium Pimelate

#### Materials:

- Pimelic acid
- Calcium stearate
- Deionized water

#### Procedure:



- Reaction: Three main methods can be employed: a meta-decomposition reaction, a
  neutralization reaction, or physical compounding of pimelic acid with calcium stearate.[8] For
  the neutralization reaction, an aqueous solution of pimelic acid is neutralized with a
  stoichiometric amount of calcium hydroxide.
- Precipitation and Filtration: The resulting calcium pimelate precipitates from the solution.
   The precipitate is collected by filtration.
- Washing and Drying: The collected solid is washed with deionized water to remove any
  unreacted starting materials and soluble byproducts. The purified calcium pimelate is then
  dried in a vacuum oven. The yield is typically around 78%.[4]

### **Coordination Chemistry**

The pimelate dianion can coordinate to metal centers in several ways, including monodentate, bidentate chelating, and bridging modes. The flexibility of the seven-carbon chain allows for the formation of diverse structures, from simple salts to complex three-dimensional coordination polymers. The coordination number and geometry of the metal ion are key factors in determining the final structure.[11][12]

Coordination Modes of Pimelate

Caption: Common coordination modes of the pimelate ligand with metal ions.

## **Biological Significance of Pimelic Acid**

The primary biological role of pimelic acid is as a precursor in the biosynthesis of biotin.[13] This pathway is essential for many bacteria and plants.

## **Biotin Synthesis Pathway**

The synthesis of biotin from pimelic acid involves a series of enzymatic reactions. In Bacillus subtilis, free pimelic acid is activated to pimeloyl-CoA by the enzyme pimeloyl-CoA synthetase (BioW).[13][14] This is a key step that commits the pimelate moiety to the biotin synthesis pathway. Another enzyme, Biol, a cytochrome P450, can also generate a pimeloyl thioester from long-chain fatty acids, providing an alternative route for biotin synthesis in some bacteria. [15][16]



Biotin Biosynthesis Pathway in Bacillus subtilis

Caption: The biotin biosynthesis pathway in Bacillus subtilis, starting from pimelic acid.

#### Conclusion

Pimelic acid and its metal salts represent a versatile class of compounds with significant fundamental and applied research interest. The well-established role of pimelic acid in biotin biosynthesis continues to be an area of active investigation, particularly in the context of microbial metabolism and engineering. Furthermore, the diverse coordination chemistry of pimelate with various metal ions opens up possibilities for the design and synthesis of novel materials with tailored properties for applications in catalysis, polymer science, and medicine. This guide provides a foundational understanding of these compounds, offering detailed protocols and collated data to support further research and development in these exciting fields.

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